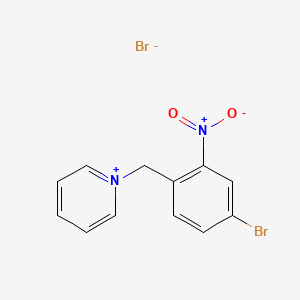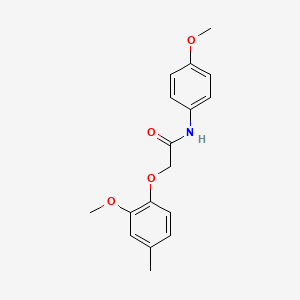
1-(4-bromo-2-nitrobenzyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NBD-Br is a fluorescent probe that is widely used in biochemical research. It is a small molecule that can be easily incorporated into proteins, lipids, and other biomolecules. The fluorescence of NBD-Br can be used to study the structure, function, and interactions of these biomolecules.
Wirkmechanismus
The mechanism of action of NBD-Br is based on its fluorescence properties. When excited by light of a certain wavelength, NBD-Br emits light of a different wavelength. The intensity and wavelength of the emitted light can be used to study the environment and interactions of NBD-Br with other molecules.
Biochemical and Physiological Effects:
NBD-Br has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it should be noted that high concentrations of NBD-Br can lead to non-specific binding and fluorescence quenching.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NBD-Br is its versatility. It can be used to study a wide range of biomolecules and cellular processes. It is also relatively easy to use and interpret. However, one limitation of NBD-Br is its sensitivity to environmental factors such as pH and temperature. Careful control of these factors is necessary to ensure accurate and reproducible results.
Zukünftige Richtungen
There are many potential future directions for the use of NBD-Br in scientific research. One area of interest is the development of new probes with improved sensitivity and specificity. Another area of interest is the use of NBD-Br in live-cell imaging and microscopy. Finally, NBD-Br could be used in the development of new diagnostic and therapeutic tools for a variety of diseases.
Conclusion:
In conclusion, NBD-Br is a versatile fluorescent probe that has many scientific research applications. Its ease of use and interpretability make it a valuable tool for studying biomolecules and cellular processes. However, careful control of environmental factors is necessary to ensure accurate and reproducible results. There are many potential future directions for the use of NBD-Br in scientific research, including the development of new probes and diagnostic tools.
Synthesemethoden
NBD-Br can be synthesized by reacting 4-bromo-2-nitrobenzaldehyde with pyridine in the presence of hydrochloric acid. The resulting product is then treated with bromine to yield 1-(4-bromo-2-nitrobenzyl)pyridinium bromide.
Wissenschaftliche Forschungsanwendungen
NBD-Br has a wide range of scientific research applications. It can be used to study protein structure and function, lipid dynamics, and membrane trafficking. It can also be used to study enzyme kinetics, protein-protein interactions, and ligand binding.
Eigenschaften
IUPAC Name |
1-[(4-bromo-2-nitrophenyl)methyl]pyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN2O2.BrH/c13-11-5-4-10(12(8-11)15(16)17)9-14-6-2-1-3-7-14;/h1-8H,9H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIBBMPETSZOED-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C(C=C(C=C2)Br)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B4933377.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4933389.png)


![3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933402.png)

![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methyl-1H-indole](/img/structure/B4933434.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4933454.png)
![N-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4933461.png)
![N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4933467.png)